molecular formula C19H20N2O2 B5796052 N-(2-ethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

N-(2-ethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5796052
M. Wt: 308.4 g/mol
InChI Key: DQAGEXHSBHGTMX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is a synthetic compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

EPPB acts as a proteasome inhibitor, which means it inhibits the activity of the proteasome. The proteasome is responsible for the degradation of proteins, and its inhibition leads to the accumulation of proteins, which ultimately leads to cell death. EPPB binds to the proteasome and prevents the degradation of proteins, which leads to the accumulation of misfolded and damaged proteins. The accumulation of these proteins ultimately leads to the death of the cell.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects. Studies have shown that EPPB can induce apoptosis, which is a programmed cell death. EPPB has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, EPPB has been shown to inhibit the aggregation of proteins that are responsible for the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. EPPB is also stable and can be stored for an extended period. However, EPPB has some limitations for lab experiments. It is a potent proteasome inhibitor, which means it can lead to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. Therefore, it is essential to use EPPB in the appropriate concentration to avoid cell death.

Future Directions

There are several future directions for the study of EPPB. One of the significant future directions is the development of EPPB analogs that can be used as potential drugs for the treatment of cancer and neurodegenerative diseases. Another future direction is the study of the pharmacokinetics and pharmacodynamics of EPPB to determine its efficacy and toxicity in vivo. Furthermore, the study of the molecular mechanisms of EPPB can provide insights into its potential applications in various fields.
Conclusion:
In conclusion, EPPB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. EPPB has potential applications in the treatment of cancer and neurodegenerative diseases and can be used as a tool in various lab experiments. Further research on EPPB can provide insights into its potential applications and contribute to the development of potential drugs for the treatment of various diseases.

Synthesis Methods

EPPB is a synthetic compound that has been synthesized using various methods. One of the popular methods of synthesizing EPPB is by reacting 2-ethylphenylamine with 4-chlorobenzoyl chloride in the presence of pyridine. The resulting compound is then treated with pyrrolidine, which leads to the formation of EPPB. Another method of synthesizing EPPB involves reacting N-(2-ethylphenyl)acetamide with 4-(2-oxo-1-pyrrolidinyl)benzoyl chloride in the presence of triethylamine. The resulting compound is then purified to obtain EPPB.

Scientific Research Applications

EPPB has been studied for its potential applications in various fields. One of the significant applications of EPPB is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by targeting the proteasome, which is responsible for the degradation of proteins. EPPB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that EPPB can inhibit the aggregation of proteins that are responsible for the development of these diseases.

properties

IUPAC Name

N-(2-ethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-14-6-3-4-7-17(14)20-19(23)15-9-11-16(12-10-15)21-13-5-8-18(21)22/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAGEXHSBHGTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide

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